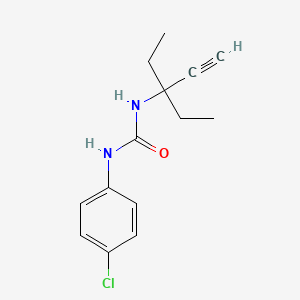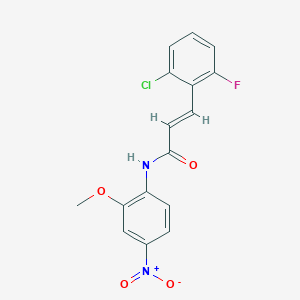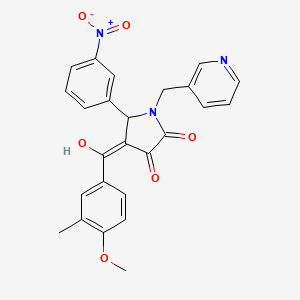
N-(4-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, commonly known as DCPMU, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. DCPMU belongs to the class of N-aryl-N'-alkylureas and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DCPMU is not fully understood. However, studies have shown that DCPMU can inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. Additionally, DCPMU has been shown to activate the PPARγ receptor, which is involved in regulating gene expression.
Biochemical and Physiological Effects:
DCPMU has been shown to have various biochemical and physiological effects. In cancer research, DCPMU has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, DCPMU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative disease research, DCPMU has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCPMU in lab experiments is its potential therapeutic applications in various fields of research. Additionally, DCPMU has been shown to have low toxicity levels in animal studies. However, one limitation of using DCPMU in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
For DCPMU research include further studies on its mechanism of action, potential therapeutic applications, and optimization of its pharmacokinetic properties. Additionally, studies on the combination of DCPMU with other drugs or therapies may provide new insights into its potential therapeutic applications.
Métodos De Síntesis
DCPMU can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with propargyl alcohol, followed by reaction with diethylamine and phosgene. The final product is obtained through purification and recrystallization techniques.
Aplicaciones Científicas De Investigación
DCPMU has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, DCPMU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that DCPMU can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DCPMU has been studied for its potential to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-9-7-11(15)8-10-12/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPSATZWCXOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenyl](4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5324081.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)

![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)